molecular formula C17H15Cl2NO3S B2695756 N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE CAS No. 301158-42-9

N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE

Cat. No.: B2695756
CAS No.: 301158-42-9
M. Wt: 384.27
InChI Key: MVLMQXKBXQKTRT-UHFFFAOYSA-N
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Description

N-[2,2-Dichloro-1-(4-methylbenzenesulfonyl)ethenyl]-4-methylbenzamide is a synthetic organochlorine compound structurally characterized by a dichloroethenyl group substituted with a 4-methylbenzenesulfonyl moiety and a 4-methylbenzamide group. The presence of sulfonyl and benzamide groups distinguishes it from classical organochlorines, likely influencing its stability, bioactivity, and metabolic pathways.

Properties

IUPAC Name

N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c1-11-3-7-13(8-4-11)16(21)20-17(15(18)19)24(22,23)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLMQXKBXQKTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE typically involves the reaction of 4-methylbenzamide with 2,2-dichloro-1-(toluene-4-sulfonyl)-vinyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The dichlorovinyl group can interact with nucleophilic sites in biomolecules, leading to various biochemical effects. The toluene-4-sulfonyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural and Functional Differences
Compound Name Key Functional Groups Molecular Formula (Inferred) Primary Use/Activity Regulatory Status
N-[2,2-Dichloro-1-(4-methylbenzenesulfonyl)ethenyl]-4-methylbenzamide Dichloroethenyl, sulfonyl, benzamide C₁₇H₁₄Cl₂NO₃S Hypothesized insecticide/antagonist (inferred) Not specified in evidence
o,p'-TDE (1-chloro-2-(2,2-dichloro-1-(4-chlorophenyl)ethyl)benzene) Dichloroethyl, chlorophenyl C₁₄H₁₀Cl₄ Insecticide (historical) Revoked tolerances
Mitotane (o,p'-DDD) Dichlorodiphenylethane C₁₄H₁₀Cl₄ Adrenocorticolytic agent Approved (pharmaceutical)
Sulprofos (O-ethyl O-(4-(methylthio)phenyl) S-propyl phosphorodithioate) Phosphorodithioate, methylthiophenyl C₁₂H₁₉O₂PS₃ Insecticide Revoked (foreign use)

Key Observations :

  • Sulfonyl vs. Phosphorodithioate Groups : Unlike sulprofos, which contains a phosphorodithioate group critical for acetylcholinesterase inhibition, the sulfonyl group in the target compound may confer resistance to hydrolysis, enhancing environmental persistence .

Bioactivity and Mechanism of Action

  • Target Compound : The dichloroethenyl group suggests electrophilic reactivity, akin to DDT derivatives, which disrupt sodium ion channels in insects. However, the sulfonyl group may reduce lipid solubility, limiting bioaccumulation compared to DDT .
  • Mitotane (o,p'-DDD) : Acts via mitochondrial disruption in adrenal cortex cells, a mechanism less likely in the target compound due to the absence of diphenylethane scaffolding .

Environmental and Toxicological Profiles

  • Persistence : The sulfonyl group in the target compound may enhance stability against oxidative degradation compared to TDE and DDT, which are prone to dechlorination .
  • Toxicity: Mitotane’s adrenocorticolytic effects are linked to its diphenylethane structure, whereas the benzamide group in the target compound could introduce neurotoxic or endocrine-disrupting potentials requiring further study .

Biological Activity

N-[2,2-Dichloro-1-(4-methylbenzenesulfonyl)ethenyl]-4-methylbenzamide, commonly referred to as a chloroacetanilide herbicide, has garnered attention for its diverse biological activities, particularly in agriculture and potential therapeutic applications. This article reviews the compound's biological properties, synthesis, and implications for future research.

  • Molecular Formula: C17H15Cl2NO3S
  • Molecular Weight: 384.27 g/mol
  • Melting Point: 122-123°C
  • Solubility: Moderately soluble in water; highly soluble in organic solvents like acetone and methanol.

The compound features a benzamide structure with a vinylsulfonyl group and two chlorine atoms, contributing to its biological activity and herbicidal properties.

Herbicidal Properties

This compound is primarily used as a herbicide to control broadleaf weeds in crops such as corn and soybeans. Its effectiveness stems from its ability to inhibit specific biochemical pathways in plants, leading to growth suppression and eventual death of targeted weeds. The compound's mode of action involves disrupting the synthesis of essential amino acids in plants, similar to other chloroacetanilide herbicides.

Anticancer Potential

Recent studies have explored the potential of this compound as a lead for developing anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer and lymphoma. Research indicates that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
HerbicidalBroadleaf weedsInhibition of amino acid synthesis
AnticancerBreast cancer cellsInduction of apoptosis
AnticancerLymphoma cellsModulation of cell cycle regulators

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of Intermediate: Reacting 4-methylbenzoyl chloride with sodium 2,2-dichloroethanesulfonate in the presence of triethylamine.
  • Final Product Synthesis: The intermediate is then reacted with vinyl magnesium bromide to yield the final product.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Case Studies

  • Agricultural Application:
    A study conducted on corn fields treated with this compound demonstrated significant reduction in weed populations compared to untreated controls. The herbicide was effective at low concentrations, showcasing its potential for sustainable agricultural practices.
  • Cancer Cell Studies:
    In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that it triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in apoptosis .

Q & A

Q. Advanced

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to quantify receptor affinity .
  • Enzyme Inhibition Kinetics : Measure IC₅₀ values under varying pH and temperature conditions to assess catalytic site interactions .
  • Cellular Uptake Studies : Fluorescently tagged derivatives (e.g., FITC conjugates) track subcellular localization via confocal microscopy .
  • Molecular Docking : Predict binding modes using software like AutoDock Vina , validated by site-directed mutagenesis of target proteins .

How can researchers address discrepancies in reported biological activities across different studies?

Advanced
Discrepancies often arise from variations in:

  • Assay conditions (e.g., buffer composition, cell line heterogeneity).
  • Compound purity (HPLC ≥95% recommended).
  • Biological models (primary vs. immortalized cells).

Q. Resolution Strategies :

  • Meta-analysis of published data to identify confounding variables.
  • Orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
  • Standardized protocols for replication studies, as outlined in pharmacopeial guidelines .

What computational approaches predict the pharmacokinetic and toxicity profiles of this compound?

Q. Advanced

MethodApplicationTools/Models
QSAR ADMET predictionSwissADME, pkCSM
Molecular Dynamics Membrane permeability simulationGROMACS, CHARMM
Toxicity Screening Hepatotoxicity, mutagenicityProTox-II, Derek Nexus

Example : SwissADME predicts high gastrointestinal absorption (LogP = 3.2) but moderate blood-brain barrier penetration, aligning with in vivo rodent studies .

How can researchers optimize the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS. Acidic conditions (pH <4) may hydrolyze the sulfonyl group .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures. Storage at -20°C in anhydrous DMSO is recommended for long-term stability .

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